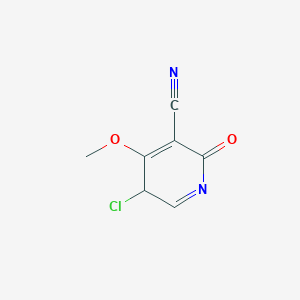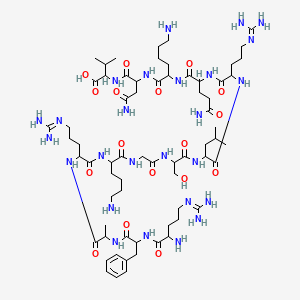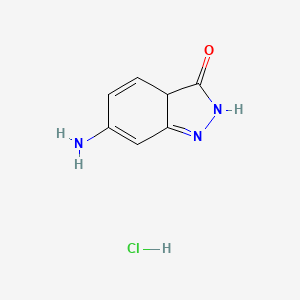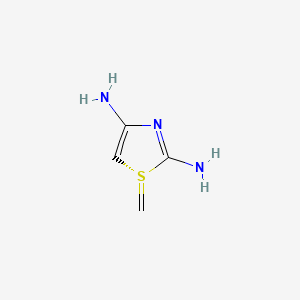
3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile is a heterocyclic compound with a pyridine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile typically involves multiple steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carboxamide
- 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carboxylic acid
- 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-ethyl ester
Uniqueness
3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile is unique due to its specific functional groups and chemical properties
Eigenschaften
Molekularformel |
C7H5ClN2O2 |
|---|---|
Molekulargewicht |
184.58 g/mol |
IUPAC-Name |
3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O2/c1-12-6-4(2-9)7(11)10-3-5(6)8/h3,5H,1H3 |
InChI-Schlüssel |
WLVWZQUUETYEFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)N=CC1Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B15134106.png)
![4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol](/img/structure/B15134114.png)

![7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride](/img/structure/B15134121.png)

![6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B15134138.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134142.png)
![(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15R,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B15134151.png)

![2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one](/img/structure/B15134179.png)


![4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B15134193.png)
